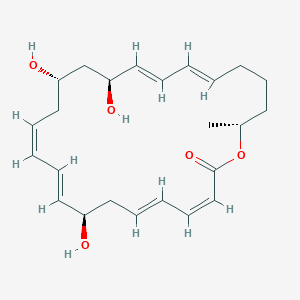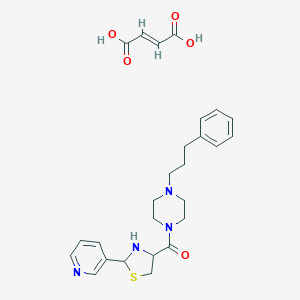
Antibiotic SF 2487 sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibiotic SF 2487 sodium salt is a potent antibiotic that is widely used in scientific research. It is a member of the streptogramin family of antibiotics and is known for its ability to inhibit bacterial protein synthesis.
作用機序
Antibiotic SF 2487 sodium salt works by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 50S subunit of the ribosome and prevents the transfer of amino acids to the growing peptide chain. This leads to the inhibition of bacterial growth and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on bacterial cells. It inhibits protein synthesis, which leads to the accumulation of incomplete or misfolded proteins in the cell. This can lead to the activation of stress response pathways and the induction of cell death. This compound also disrupts the bacterial cell membrane, which can lead to the leakage of cellular contents and further cell damage.
実験室実験の利点と制限
Antibiotic SF 2487 sodium salt has several advantages for lab experiments. It is a potent antibiotic that is effective against a wide range of bacterial species. It is also relatively stable and soluble in water, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is expensive and can be difficult to obtain in large quantities. It is also toxic to eukaryotic cells, which limits its use in certain types of experiments.
将来の方向性
There are several future directions for research on Antibiotic SF 2487 sodium salt. One area of interest is the development of new antibiotics that target the bacterial ribosome. Another area of interest is the study of the structure and function of ribosomes, which could lead to the development of new drugs that target specific aspects of ribosome function. Additionally, there is interest in using this compound as a tool to study the microbiome, the collection of microorganisms that live in and on the human body. By studying the effects of this compound on the microbiome, researchers can gain insights into the role of specific bacterial species in human health and disease.
Conclusion:
This compound is a potent antibiotic that has many applications in scientific research. It is synthesized through a complex chemical process and is widely used to study bacterial protein synthesis. This compound works by binding to the bacterial ribosome and inhibiting protein synthesis. It has several advantages for lab experiments but also has some limitations. There are several future directions for research on this compound, including the development of new antibiotics and the study of the microbiome.
合成法
Antibiotic SF 2487 sodium salt is synthesized through a complex chemical process that involves several steps. The first step involves the fermentation of a strain of Streptomyces roseosporus, which produces the antibiotic. The antibiotic is then isolated from the fermentation broth using various purification techniques, including solvent extraction and chromatography. The final step involves the conversion of the antibiotic into its sodium salt form, which is more stable and soluble in water.
科学的研究の応用
Antibiotic SF 2487 sodium salt is widely used in scientific research as a tool to study bacterial protein synthesis. It is commonly used in experiments to investigate the mechanism of action of antibiotics and to identify new targets for antibiotic development. This compound has also been used to study the structure and function of ribosomes, the cellular organelles responsible for protein synthesis.
特性
CAS番号 |
120203-60-3 |
|---|---|
分子式 |
C42H64NaO12 |
分子量 |
783.9 g/mol |
InChI |
InChI=1S/C42H64O12.Na/c1-9-29(45)32-14-15-33(52-32)42(7)18-24(5)30(54-42)12-10-21(2)39-22(3)11-13-31(53-39)27(19-43)17-26-16-23(4)36(46)28(20-44)34(26)40(50-8)38(48)35-37(47)25(6)51-41(35)49;/h10,17,22-24,26,28-36,39-40,43-46H,6,9,11-16,18-20H2,1-5,7-8H3;/b21-10+,27-17+;/t22-,23+,24+,26+,28-,29+,30-,31+,32-,33+,34+,35?,36+,39+,40-,42-;/m0./s1 |
InChIキー |
JINRBYOWHJLDLT-FYJCAEPUSA-N |
異性体SMILES |
CC[C@H]([C@@H]1CC[C@@H](O1)[C@@]2(C[C@H]([C@@H](O2)C/C=C(\C)/[C@@H]3[C@H](CC[C@@H](O3)/C(=C/[C@H]4C[C@H]([C@H]([C@H]([C@@H]4[C@@H](C(=O)C5C(=O)C(=C)OC5=O)OC)CO)O)C)/CO)C)C)C)O.[Na] |
SMILES |
CCC(C1CCC(O1)C2(CC(C(O2)CC=C(C)C3C(CCC(O3)C(=CC4CC(C(C(C4C(C(=O)C5C(=O)C(=C)OC5=O)OC)CO)O)C)CO)C)C)C)O.[Na] |
正規SMILES |
CCC(C1CCC(O1)C2(CC(C(O2)CC=C(C)C3C(CCC(O3)C(=CC4CC(C(C(C4C(C(=O)C5C(=O)C(=C)OC5=O)OC)CO)O)C)CO)C)C)C)O.[Na] |
同義語 |
SF 2487 SF-2487 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)



![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)




